molecular formula C8H5Cl2N3 B048812 2,7-Dichloroquinazolin-4-amine CAS No. 111218-91-8

2,7-Dichloroquinazolin-4-amine

Cat. No. B048812
CAS RN: 111218-91-8
M. Wt: 214.05 g/mol
InChI Key: MRSMJCRTQBMITN-UHFFFAOYSA-N
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Description

2,7-Dichloroquinazolin-4-amine is a chemical compound that falls within the quinazoline group. Quinazolines are heterocyclic compounds with wide applications in pharmaceuticals and material science due to their unique structural and chemical properties.

Synthesis Analysis

  • Traceless Solid-Phase Synthesis : A solid-phase synthesis method involving the sequential condensation of 2-aminobenzonitriles and amines starting from an acyl isothiocyanate resin has been developed for 2,4-diaminoquinazolines, closely related to 2,7-dichloroquinazolin-4-amine (Wilson, 2001).
  • Ultrasound Irradiation in Aqueous Media : Synthesis of dihydroquinazolin-4(1H)-one derivatives, related to 2,7-dichloroquinazolin-4-amine, was enhanced by using ultrasound irradiation in aqueous media, catalyzed by dodecylbenzenesulfonic acid (Chen, Li, & Chen, 2015).

Molecular Structure Analysis

While specific studies on the molecular structure of 2,7-dichloroquinazolin-4-amine were not found, the quinazoline nucleus is known for its planarity and potential for aromaticity, contributing to its chemical stability and reactivity.

Chemical Reactions and Properties

  • Amination Reactions : Synthesis of aminoquinazoline derivatives, such as 4-aminoquinazoline, involved nucleophilic substitution reactions, suggesting similar potential for 2,7-dichloroquinazolin-4-amine (Liu et al., 2007).
  • Copper-Catalyzed Oxidative Amination : Copper-catalyzed direct aerobic oxidative amination of sp3 C-H bonds can be a method for synthesizing heteroarylquinazolinones, indicating possible pathways for functionalizing 2,7-dichloroquinazolin-4-amine (Li et al., 2014).

Physical Properties Analysis

The physical properties of 2,7-dichloroquinazolin-4-amine, such as melting point, solubility, and crystallinity, are not directly detailed in the available literature but can be inferred from its structural similarities with other quinazolines.

Chemical Properties Analysis

  • Reactivity with Aldehydes : 2,3-Dihydroquinazolin-4(1H)-ones, structurally related to 2,7-dichloroquinazolin-4-amine, showed reactivity with aldehydes in the presence of iodine and potassium carbonate, suggesting potential for various substitution reactions (Azimi & Azizian, 2016).
  • Microwave-Accelerated Synthesis : The microwave-accelerated synthesis of chloroquinoline derivatives highlights the potential for efficient and selective synthetic routes for compounds like 2,7-dichloroquinazolin-4-amine (Motiwala, Kumar, & Chakraborti, 2007).

Scientific Research Applications

  • Synthesis Methods and Applications in Drug Discovery :

    • A new solid-phase synthesis method for 2,6- and 2,7-diamino-4(3H)-quinazolinones was presented, highlighting its utility in constructing combinatorial libraries containing the 4(3H)-quinazolinone moiety, which is significant in drug discovery (Weber et al., 2003).
    • Acid-catalyzed synthesis of 2-(2-aminophenyl)quinazoline-4-amine leads to high yields of tetracyclic dihydroquinazolines, with potential applications in pharmaceuticals and nutraceuticals (Marinho & Proença, 2016).
    • Solid-phase synthesis of 2,4-diaminoquinazoline libraries optimized for various compounds has potential applications in pharmacological research (Dener et al., 2001).
  • Anticancer Applications :

    • Indole-aminoquinazoline hybrids exhibit potential anticancer properties, inducing apoptosis in cancer cells and showing moderate to significant inhibitory activity against epidermal growth factor receptor (EGFR) compared to gefitinib (Mphahlele et al., 2018).
    • 4-Aminoquinoline derivatives show potential as a new class of anticancer agents, with N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine exhibiting the most potent effects on specific cancer cell lines (Zhang et al., 2007).
  • Catalysis and Synthesis :

    • Rhodium(III)-catalyzed ortho CH amination of 2-arylquinazolin-4(3H)-one with N-benzoate alkylamines produces exclusive 2,6-bis-aminated products, demonstrating its effectiveness under mild reaction conditions (Zhang et al., 2018).
    • N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine (6h) is identified as an effective anticancer agent with high blood-brain barrier penetration and potent apoptosis induction (Sirisoma et al., 2009).
  • Other Applications :

    • Compounds like 4a,b,d,j,o from synthesized quinazolin-4-ones show significant reduction in blood glucose levels in rat models, indicating potential applications in diabetes treatment (Ram et al., 2003).
    • Microwave irradiation is an efficient method for synthesizing N-arylheterocyclic substituted-4-aminoquinazoline derivatives, offering a green approach in the field of drug synthesis (Liu et al., 2006).

Future Directions

While specific future directions for 2,7-Dichloroquinazolin-4-amine are not mentioned in the retrieved documents, quinazolinone derivatives have been the subject of ongoing interest in medicinal chemistry. They have been explored for their remarkable versatility and potent biological activities . Therefore, future research may focus on further exploring the biological activities and potential therapeutic applications of 2,7-Dichloroquinazolin-4-amine and its derivatives.

properties

IUPAC Name

2,7-dichloroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3/c9-4-1-2-5-6(3-4)12-8(10)13-7(5)11/h1-3H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSMJCRTQBMITN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(N=C2N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dichloroquinazolin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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